molecular formula C4H6N4O2 B052526 Ethyl Tetrazole-5-Carboxylate CAS No. 55408-10-1

Ethyl Tetrazole-5-Carboxylate

Cat. No.: B052526
CAS No.: 55408-10-1
M. Wt: 142.12 g/mol
InChI Key: JBEHAOGLPHSQSL-UHFFFAOYSA-N
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Description

Ethyl Tetrazole-5-Carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Derivatives:

    • Giles, Lewis, Oxley, and Quick (1999) reported the selective oxidation of Ethyl Tetrazole-5-Carboxylate, leading to the creation of novel hydroxytetrazole derivatives (Giles, Lewis, Oxley, & Quick, 1999).
  • Applications in Medicinal Chemistry:

    • Roh, Vávrová, and Hrabálek (2012) highlighted the significance of 5-substituted tetrazoles, like this compound, in medicinal chemistry due to their non-classical bioisosteres of carboxylic acids, aiding in drug design (Roh, Vávrová, & Hrabálek, 2012).
  • Novel Compound Synthesis:

  • Antibacterial Applications:

    • El-Badry and Taha (2011) utilized this compound for synthesizing tetrazolo[1,5-b]-1,2,5-oxadiazepine derivatives with antibacterial activities (El-Badry & Taha, 2011).
  • Role in Synthesis of Clinical Drugs:

    • Mittal and Awasthi (2019) discussed the role of 5-substituted 1H-tetrazoles in the synthesis of various clinical drugs, demonstrating its importance in pharmaceuticals (Mittal & Awasthi, 2019).
  • Use in Synthetic and Medicinal Chemistry:

    • Ambhore (2021) described the synthesis of chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives from this compound, showing its diverse applications in biology and technology (Ambhore, 2021).
  • Bioisosteric Replacement Studies:

    • Herr (2002) reviewed the use of 5-substituted-1H-tetrazoles as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry (Herr, 2002).
  • Microreactor Approach for Synthesis:

    • Gutmann, Roduit, Roberge, and Kappe (2010) discussed the synthesis of 5-substituted 1H-tetrazoles from this compound using a safe and scalable high-temperature microreactor approach (Gutmann, Roduit, Roberge, & Kappe, 2010).
  • Metal–Organic Framework Synthesis:

    • Tang, Wu, Wang, and Zhang (2017) used this compound for synthesizing zeolite-like metal–organic frameworks with high chemical stability and CO2 uptake capacity (Tang, Wu, Wang, & Zhang, 2017).
  • Conformational Analysis and Photochemistry:

    • Ildız and Fausto (2021) investigated the conformational analysis, spectroscopy, and photochemistry of matrix-isolated forms of this compound, contributing to the understanding of its chemical behavior (Ildız & Fausto, 2021).

Mechanism of Action

Target of Action

Ethyl Tetrazole-5-Carboxylate, also known as Ethyl 1H-tetrazole-5-carboxylate, is a chemical compound with the molecular formula C4H6N4O2 Tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses .

Mode of Action

It’s known that tetrazole and carboxylate anions give rise to electrostatic potentials (esp) that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs . This suggests that the tetrazole ring in the compound might interact with its targets in a similar way to carboxylic acids.

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound might affect similar biochemical pathways as those influenced by carboxylic acids.

Pharmacokinetics

The tetrazole moiety is known to be metabolically more stable than the carboxylic acid group . This could potentially impact the bioavailability of this compound, making it more resistant to biological degradation.

Result of Action

Tetrazoles are known to exhibit various pharmacological activities like hypotensive, antiviral, antimicrobial, antiallergic, nootropic, cryostatic and also some more biological activities . This suggests that this compound might have similar effects.

Action Environment

It’s known that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that similar environmental factors might influence its action.

Safety and Hazards

Ethyl Tetrazole-5-Carboxylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

Future Directions

Tetrazoles are being actively studied for their potential applications in various fields . They are used in the development of modern drugs, explosives, rocket fuel, gas generating compositions, and as effective complexones and corrosion inhibitors . The research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles is constantly increasing .

Properties

IUPAC Name

ethyl 2H-tetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEHAOGLPHSQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427236
Record name Ethyl Tetrazole-5-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55408-10-1
Record name Ethyl Tetrazole-5-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eethyl 1H-tetrazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structures obtained for the Manganese and Zinc complexes with Ethyl Tetrazole-5-Carboxylate?

A1: Determining the crystal structures of the Manganese [] and Zinc [] complexes with this compound provides crucial insights into how this ligand coordinates with metal ions. Both complexes exhibit a distorted octahedral geometry around the metal center, with this compound acting as a bidentate ligand through its nitrogen atoms. Understanding these structural features is essential for comprehending the complexes' properties, including their photoluminescence and potential applications as functional materials.

Q2: How does this compound contribute to the photoluminescent properties of the complexes described in the research?

A2: While the research primarily focuses on structural elucidation, it does mention that the complexes exhibit photoluminescence. [] Further investigation is needed to ascertain the specific role of this compound in this phenomenon. Possibilities include influencing the electronic transitions within the complex or facilitating energy transfer processes.

Q3: Are there different stable forms of this compound?

A3: Yes, this compound can exist in different tautomeric forms, specifically 1H- and 2H- tautomers. [] These tautomers differ in the position of a hydrogen atom within the tetrazole ring. The specific tautomeric form present can influence the compound's reactivity and coordination behavior.

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